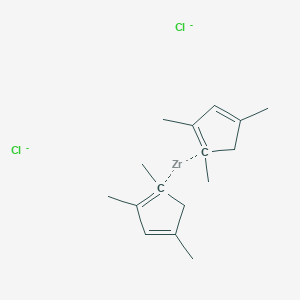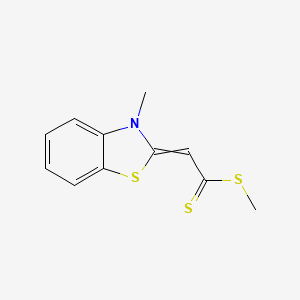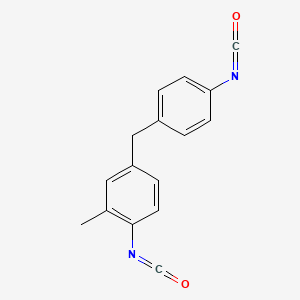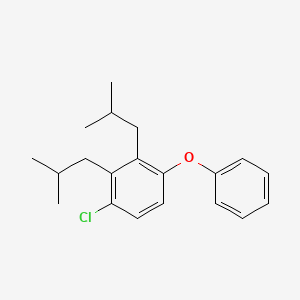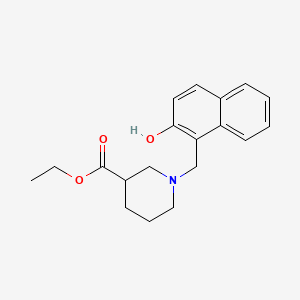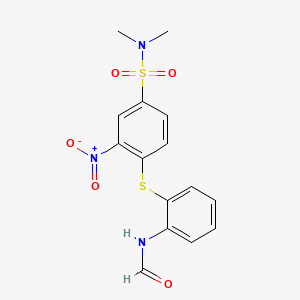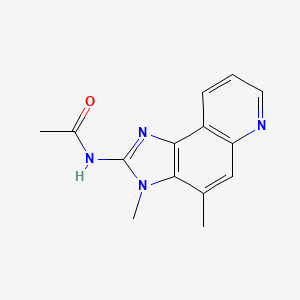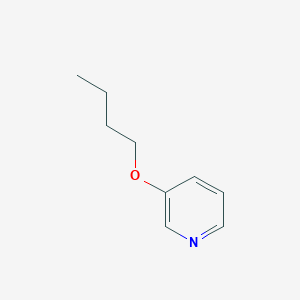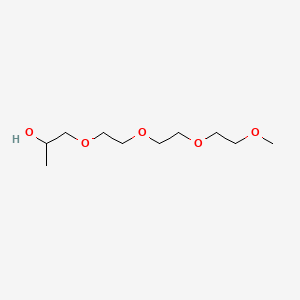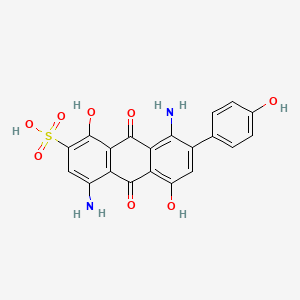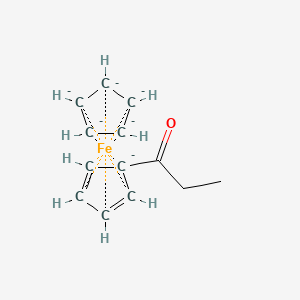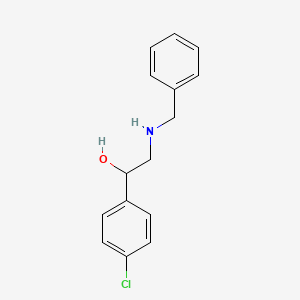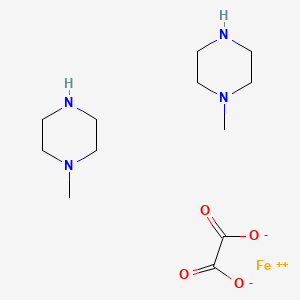
IRON, (ETHANEDIOATO(2-)-O,O')BIS(1-METHYLPIPERAZINE-N(sup 1),N(sup 4))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-METHYLPIPERAZINE-N(sup 1),N(sup 4))- is a coordination compound that features iron as the central metal ion, coordinated by ethanedioate (oxalate) and 1-methylpiperazine ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-METHYLPIPERAZINE-N(sup 1),N(sup 4))- typically involves the reaction of iron salts with ethanedioate and 1-methylpiperazine under controlled conditions. One common method involves dissolving iron(III) chloride in water, followed by the addition of ethanedioic acid and 1-methylpiperazine. The reaction mixture is then heated to facilitate the formation of the coordination complex. The product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pH, and concentration of reactants, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-METHYLPIPERAZINE-N(sup 1),N(sup 4))- can undergo various chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the ethanedioate or 1-methylpiperazine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Ligand exchange can be facilitated by the addition of competing ligands in a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(IV) or iron(V) complexes, while reduction typically results in iron(II) complexes. Substitution reactions can produce a variety of new coordination compounds with different ligands .
Applications De Recherche Scientifique
IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-METHYLPIPERAZINE-N(sup 1),N(sup 4))- has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a model compound for studying coordination chemistry.
Biology: Investigated for its potential as a therapeutic agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as an imaging agent in medical diagnostics.
Industry: Utilized in the development of new materials with specific magnetic and electronic properties.
Mécanisme D'action
The mechanism by which IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-METHYLPIPERAZINE-N(sup 1),N(sup 4))- exerts its effects involves the interaction of the iron center with various molecular targets. The iron ion can participate in redox reactions, facilitating electron transfer processes. The ligands, ethanedioate and 1-methylpiperazine, can also interact with biological molecules, influencing the compound’s overall activity. The specific pathways involved depend on the context of its application, such as catalysis or therapeutic use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- IRON, (ETHANEDIOATO(2-)-O,O’)BIS(2-METHYLPIPERAZINE-N(sup 1),N(sup 4))-
- IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-ETHYLPIPERAZINE-N(sup 1),N(sup 4))-
- IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-PROPYLPIPERAZINE-N(sup 1),N(sup 4))-
Uniqueness
The uniqueness of IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-METHYLPIPERAZINE-N(sup 1),N(sup 4))- lies in its specific ligand coordination, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Propriétés
Numéro CAS |
75079-26-4 |
|---|---|
Formule moléculaire |
C12H24FeN4O4 |
Poids moléculaire |
344.19 g/mol |
Nom IUPAC |
iron(2+);1-methylpiperazine;oxalate |
InChI |
InChI=1S/2C5H12N2.C2H2O4.Fe/c2*1-7-4-2-6-3-5-7;3-1(4)2(5)6;/h2*6H,2-5H2,1H3;(H,3,4)(H,5,6);/q;;;+2/p-2 |
Clé InChI |
JFJIOFMRXLZLGO-UHFFFAOYSA-L |
SMILES canonique |
CN1CCNCC1.CN1CCNCC1.C(=O)(C(=O)[O-])[O-].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


